

An In-depth Technical Guide to the Crystal Structure of 2-Thiophenecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Thiophenecarboxylic acid

Cat. No.: B147515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **2-thiophenecarboxylic acid**, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic data and is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Crystallographic Data

The crystal structure of **2-thiophenecarboxylic acid** has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. The fundamental crystallographic parameters are summarized in the table below, based on the data from the Crystallography Open Database (COD) entry 2020809, which references the original work by Hudson published in *Acta Crystallographica* in 1953.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.33
b (Å)	5.13
c (Å)	11.18
α (°)	90
β (°)	107.5
γ (°)	90
Z	4
V (Å ³)	565.3

Molecular and Crystal Packing

The crystal structure of **2-thiophenecarboxylic acid** is characterized by the formation of hydrogen-bonded dimers. The carboxylic acid groups of two neighboring molecules interact via strong O-H…O hydrogen bonds, creating a centrosymmetric dimer motif. This is a common supramolecular synthon observed in the crystal structures of many carboxylic acids.

These dimeric units are then further packed in a herringbone fashion to form the extended three-dimensional crystal lattice. The thiophene rings of adjacent dimers are oriented in a way that maximizes van der Waals interactions, contributing to the overall stability of the crystal packing.

Intramolecular Geometry

The geometry of the **2-thiophenecarboxylic acid** molecule in the crystalline state reveals key structural features. The thiophene ring is essentially planar, as expected for an aromatic system. The carboxylic acid group is twisted slightly out of the plane of the thiophene ring. The precise bond lengths and angles within the molecule provide valuable insights for molecular modeling and understanding its chemical reactivity.

Table of Selected Bond Lengths and Angles:

Bond	Length (Å)	Angle	**Value (°) **
S1 - C2	1.71	C5 - S1 - C2	92.2
S1 - C5	1.72	S1 - C2 - C3	111.9
C2 - C3	1.38	S1 - C2 - C6	120.4
C3 - C4	1.42	C3 - C2 - C6	127.7
C4 - C5	1.37	C2 - C3 - C4	112.1
C2 - C6	1.48	C3 - C4 - C5	112.5
C6 - O1	1.25	C4 - C5 - S1	111.3
C6 - O2	1.29	C2 - C6 - O1	119.5
C2 - C6 - O2	115.8		
O1 - C6 - O2	124.7		

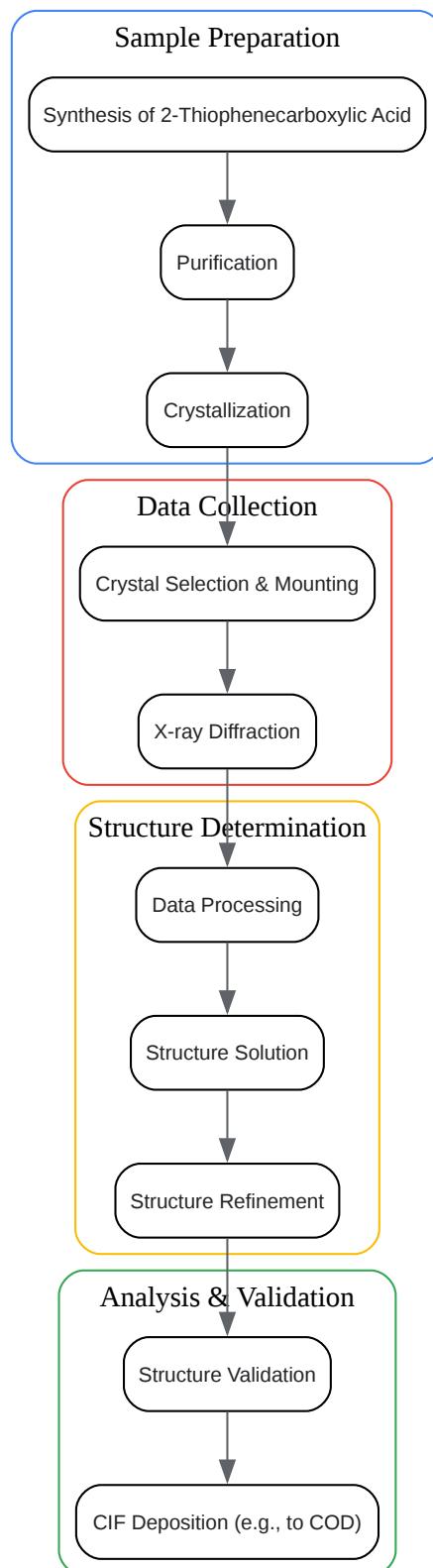
Experimental Protocol

The determination of the crystal structure of **2-thiophenecarboxylic acid** involved a standard single-crystal X-ray diffraction workflow. The key steps of this process are outlined below.

Crystallization

Single crystals of **2-thiophenecarboxylic acid** suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution. Common solvents for this purpose include ethanol, acetone, or mixtures of water and ethanol. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

X-ray Data Collection


A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo K α or Cu K α) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of the crystal structure of **2-thiophenecarboxylic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of 2-Thiophenecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147515#2-thiophenecarboxylic-acid-crystal-structure\]](https://www.benchchem.com/product/b147515#2-thiophenecarboxylic-acid-crystal-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com